molecular formula C6H8BrN3 B1456767 2-Bromo-N4-methylpyridine-3,4-diamine CAS No. 1396554-44-1

2-Bromo-N4-methylpyridine-3,4-diamine

Cat. No.: B1456767
CAS No.: 1396554-44-1
M. Wt: 202.05 g/mol
InChI Key: IRUUOKUGVROVDG-UHFFFAOYSA-N
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Description

2-Bromo-N4-methylpyridine-3,4-diamine is a heterocyclic aromatic compound with the molecular formula C6H8BrN3 It is characterized by the presence of a bromine atom and a methyl group attached to a pyridine ring, along with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N4-methylpyridine-3,4-diamine typically involves the bromination of N4-methylpyridine-3,4-diamine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N4-methylpyridine-3,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

2-Bromo-N4-methylpyridine-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new materials with unique electronic properties.

    Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands, due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-N4-methylpyridine-3,4-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The bromine atom and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: Similar in structure but lacks the amino groups, making it less versatile in certain chemical reactions.

    N4-Methylpyridine-3,4-diamine: Lacks the bromine atom, which reduces its reactivity in substitution and coupling reactions.

    2-Chloro-N4-methylpyridine-3,4-diamine: Similar but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

2-Bromo-N4-methylpyridine-3,4-diamine is unique due to the presence of both a bromine atom and amino groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

2-bromo-4-N-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUUOKUGVROVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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